molecular formula C11H16ClNO3 B14063172 (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hcl

(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hcl

Cat. No.: B14063172
M. Wt: 245.70 g/mol
InChI Key: ZOSKAEKQVAUIQZ-MERQFXBCSA-N
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Description

(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The amine is then esterified with methyl chloroformate under basic conditions to form the desired ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-4-methoxyphenol: A structurally related compound with similar functional groups.

    Methyl 2-amino-2-phenylpropanoate: A compound with a similar backbone but lacking the methoxy group.

Uniqueness

(S)-Methyl 2-amino-2-(4-methoxyphenyl)propanoate hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in research and industrial applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8;/h4-7H,12H2,1-3H3;1H/t11-;/m0./s1

InChI Key

ZOSKAEKQVAUIQZ-MERQFXBCSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)OC)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)OC)N.Cl

Origin of Product

United States

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